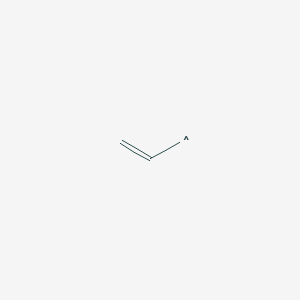
prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a type of alkenyl group and is isomeric with allyl compounds, which have the formula CH₂-CH=CH₂ . This compound is found in various natural and synthetic substances and plays a significant role in organic chemistry due to its reactivity and versatility.
Preparation Methods
prop-1-ene can be synthesized through several methods. One common method involves the addition of hydrogen halides to conjugated dienes, producing a mixture of 1,2- and 1,4-addition products . Industrially, 2-propenyl derivatives can be synthesized from ketene, as seen in the production of isopropenyl acetate .
Chemical Reactions Analysis
prop-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated compounds.
Reduction: Hydrogenation of 2-propenyl can yield propyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially when adjacent to a double bond, forming allylic halides.
Addition: It readily undergoes addition reactions with halogens and hydrogen halides.
Common reagents used in these reactions include hydrogen halides, halogens, and oxidizing agents. Major products formed from these reactions include epoxides, halides, and various oxygenated compounds.
Scientific Research Applications
prop-1-ene and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their role in biological pathways and as potential bioactive compounds.
Medicine: Investigated for their antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propenyl compounds often involves their reactivity with nucleophiles and electrophiles. For example, in antimicrobial applications, 2-propenyl derivatives can disrupt microbial DNA and proteins, leading to cell death . The molecular targets and pathways involved include the inhibition of reactive oxygen species generation and enhancement of antioxidant potential .
Comparison with Similar Compounds
prop-1-ene is similar to allyl compounds, which have the formula CH₂-CH=CH₂. Both are alkenyl groups and share similar reactivity patterns. 2-propenyl is unique in its structural arrangement, which can influence its reactivity and the types of products formed. Similar compounds include:
Allyl compounds: CH₂-CH=CH₂
Propenylbenzene: C₉H₁₀
Isopropenyl acetate: CH₂=C-CH₃-COOCH₃
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
1981-80-2 |
|---|---|
Molecular Formula |
C3H5 |
Molecular Weight |
41.07 g/mol |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2 |
InChI Key |
RMRFFCXPLWYOOY-UHFFFAOYSA-N |
SMILES |
C=C[CH2] |
Canonical SMILES |
C=C[CH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


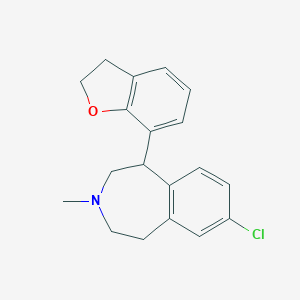

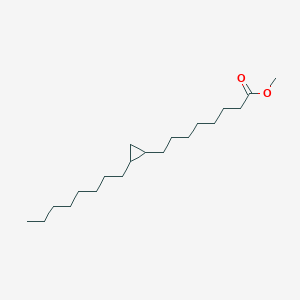
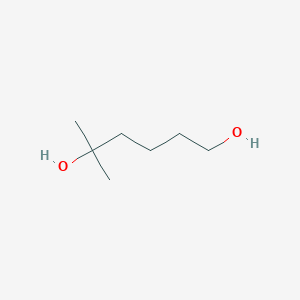
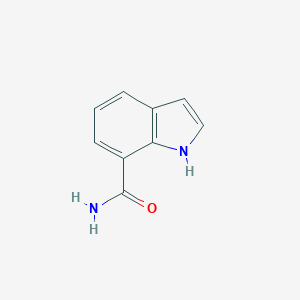
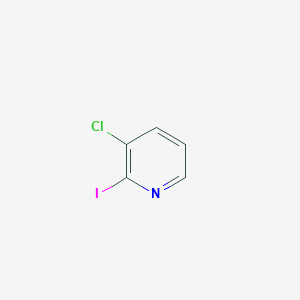
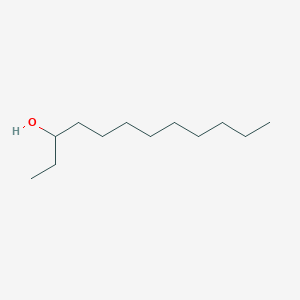
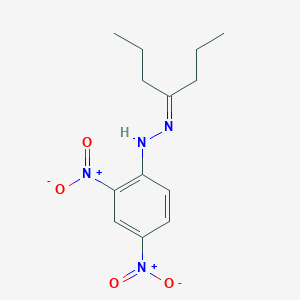

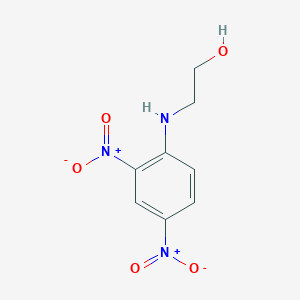
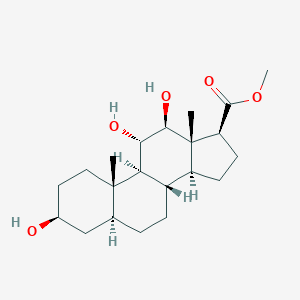


![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)
